Methyl 2-(benzylideneamino)-3-(1-tritylimidazol-4-yl)propanoate
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Overview
Description
1-(Triphenylmethyl)-N-(phenylmethylene)-L-histidine Methyl Ester is a complex organic compound with a unique structure that combines the properties of triphenylmethyl and histidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Triphenylmethyl)-N-(phenylmethylene)-L-histidine Methyl Ester typically involves multiple steps, starting with the preparation of the triphenylmethyl group and the histidine derivative. One common method involves the use of Friedel-Crafts alkylation to introduce the triphenylmethyl group . The histidine derivative is then reacted with phenylmethylene chloride under basic conditions to form the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry can be employed to enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1-(Triphenylmethyl)-N-(phenylmethylene)-L-histidine Methyl Ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triphenylmethyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triphenylmethyl derivatives.
Scientific Research Applications
1-(Triphenylmethyl)-N-(phenylmethylene)-L-histidine Methyl Ester has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines and alcohols.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of 1-(Triphenylmethyl)-N-(phenylmethylene)-L-histidine Methyl Ester involves its interaction with specific molecular targets. The triphenylmethyl group can stabilize reactive intermediates, while the histidine derivative can interact with biological molecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate enzyme activity and influence cellular pathways .
Comparison with Similar Compounds
Triphenylmethyl Chloride: Used as a protecting group in organic synthesis.
N-Benzylhistidine: Similar structure but lacks the triphenylmethyl group.
Methyl Histidine: A simpler derivative of histidine without the phenylmethylene group.
Uniqueness: 1-(Triphenylmethyl)-N-(phenylmethylene)-L-histidine Methyl Ester is unique due to the combination of the triphenylmethyl and phenylmethylene groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C33H29N3O2 |
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Molecular Weight |
499.6 g/mol |
IUPAC Name |
methyl 2-(benzylideneamino)-3-(1-tritylimidazol-4-yl)propanoate |
InChI |
InChI=1S/C33H29N3O2/c1-38-32(37)31(34-23-26-14-6-2-7-15-26)22-30-24-36(25-35-30)33(27-16-8-3-9-17-27,28-18-10-4-11-19-28)29-20-12-5-13-21-29/h2-21,23-25,31H,22H2,1H3 |
InChI Key |
IVIZWLLGZVFPJW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N=CC5=CC=CC=C5 |
Origin of Product |
United States |
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